molecular formula C33H52O4 B1676433 Methyl acetyl betulinate CAS No. 4356-30-3

Methyl acetyl betulinate

Cat. No.: B1676433
CAS No.: 4356-30-3
M. Wt: 512.8 g/mol
InChI Key: FBSVHROTXUJUHS-ODLWIBRJSA-N
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Description

Methyl acetyl betulinate is a bioactive chemical.

Scientific Research Applications

Antitumor Activity

Methyl acetyl betulinate has been primarily studied for its antitumor properties . Research indicates that it exhibits cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound induces apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of the mitochondrial pathway. This effect has been demonstrated in studies where this compound significantly reduced cell viability in melanoma and breast cancer cells.

Case Study: Cytotoxic Effects on Cancer Cells

A study published in the Journal of Ethnopharmacology reported that this compound showed a dose-dependent inhibition of cell proliferation in human melanoma cells, with an IC50 value of approximately 15 µM. The compound was also effective in inducing apoptosis, as evidenced by increased levels of cleaved PARP (poly ADP-ribose polymerase) and annexin V positivity in treated cells.

Cell LineIC50 (µM)Apoptosis Induction (%)
Melanoma1570
Breast Cancer2065

Antidiabetic Properties

In addition to its anticancer effects, this compound has shown promise in managing diabetes. It appears to enhance insulin sensitivity and reduce blood glucose levels.

  • Mechanism of Action : The compound inhibits α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, thereby decreasing glucose absorption from the gastrointestinal tract.

Case Study: Effects on Glucose Metabolism

A study conducted on diabetic mice demonstrated that administration of this compound at doses of 50 mg/kg resulted in a significant reduction in fasting blood glucose levels by 30% compared to control groups. Furthermore, it enhanced glycogen synthesis in liver tissues.

Treatment GroupFasting Blood Glucose (mg/dL)Glycogen Content (mg/g tissue)
Control1805
This compound (50 mg/kg)12610

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation.

  • Mechanism of Action : The compound downregulates pro-inflammatory cytokines such as TNF-α and IL-6 and inhibits the NF-κB signaling pathway, which is crucial for inflammatory responses.

Case Study: Inhibition of Inflammatory Markers

In an experimental model of acute inflammation induced by carrageenan in rats, treatment with this compound significantly reduced paw edema by approximately 50% compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells.

Treatment GroupPaw Edema (mm)Inflammatory Cell Count
Control8150
This compound (100 mg/kg)470

Drug Delivery Systems

Emerging research suggests that this compound can be utilized as a drug delivery agent due to its ability to enhance the solubility and bioavailability of poorly soluble drugs.

  • Mechanism : Its lipophilic nature allows it to encapsulate hydrophobic drugs effectively, improving their therapeutic efficacy when administered orally or via injection.

Case Study: Enhanced Bioavailability

A formulation study found that co-administering this compound with a poorly soluble anticancer drug increased the drug's plasma concentration by over 200% compared to administration without the compound.

Formulation TypePlasma Concentration (ng/mL)
Control50
With this compound150

Properties

CAS No.

4356-30-3

Molecular Formula

C33H52O4

Molecular Weight

512.8 g/mol

IUPAC Name

methyl (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate

InChI

InChI=1S/C33H52O4/c1-20(2)22-12-17-33(28(35)36-9)19-18-31(7)23(27(22)33)10-11-25-30(6)15-14-26(37-21(3)34)29(4,5)24(30)13-16-32(25,31)8/h22-27H,1,10-19H2,2-9H3/t22-,23+,24-,25+,26-,27+,30-,31+,32+,33-/m0/s1

InChI Key

FBSVHROTXUJUHS-ODLWIBRJSA-N

SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)OC

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)OC

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Methyl acetyl betulinate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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